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An in-depth analysis of the clinical development of Govorestat for Classic Galactosemia and

Sorbitol Dehydrogenase (SORD) Deficiency, offering a comparative overview of trial design,

primary outcomes, and the current therapeutic landscape.

Introduction
Govorestat (AT-007) is an investigational, orally administered, central nervous system (CNS)

penetrant aldose reductase inhibitor (ARI) developed by Applied Therapeutics.[1] Aldose

reductase is an enzyme that, in certain metabolic disorders, converts sugars into their

respective sugar alcohols (polyols). The accumulation of these polyols is believed to be a key

driver of pathology in conditions such as Classic Galactosemia and Sorbitol Dehydrogenase

(SORD) deficiency. This guide provides a detailed comparison of the clinical trial design and

outcomes for Govorestat in these two rare diseases, alongside an overview of the current

standard of care and other investigational approaches.

Mechanism of Action
In Classic Galactosemia, a deficiency in the enzyme galactose-1-phosphate uridylyltransferase

(GALT) leads to the accumulation of galactose.[2] Aldose reductase converts this excess

galactose into galactitol, a toxic metabolite implicated in the long-term complications of the

disease.[3] Similarly, in SORD deficiency, a lack of the SORD enzyme results in the

accumulation of sorbitol, which is toxic to neurons. Govorestat is designed to inhibit aldose

reductase, thereby preventing the formation of galactitol in Galactosemia and sorbitol in SORD

deficiency.
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Figure 1: Govorestat's Mechanism of Action.

Govorestat for Classic Galactosemia: The ACTION-
Galactosemia Kids Trial
The pivotal trial for Govorestat in Classic Galactosemia was the Phase 3 ACTION-

Galactosemia Kids study.[1] Despite demonstrating some clinical benefits, the trial did not meet

its primary endpoint, and the U.S. Food and Drug Administration (FDA) issued a Complete

Response Letter for the New Drug Application (NDA).[4]

Experimental Protocol
The ACTION-Galactosemia Kids study (NCT04902781) was a randomized, double-blind,

placebo-controlled trial that enrolled 47 children aged 2-17 years with a diagnosis of Classic

Galactosemia.[1][5] Participants were randomized in a 2:1 ratio to receive either Govorestat or

a placebo.[5]
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Inclusion Criteria:

Diagnosis of Classic Galactosemia confirmed by GALT enzyme activity <1% of normal or by

genetic testing.[6]

Age 2 to 17 years.[1]

Exclusion Criteria:

Specific exclusion criteria for this trial are not extensively detailed in the publicly available

information.

Primary and Secondary Outcomes
The primary endpoint was a composite "Global Statistical Test" comprising four assessments:

[1][3]

OWLS-2 Oral Expression (OE): Measures spoken language skills.

OWLS-2 Listening Comprehension (LC): Assesses understanding of spoken language.

BASC-3 Behavior Symptoms Index (BSI): Evaluates behavioral problems.

BASC-3 Activities of Daily Living (ADL): Assesses skills for independent living.

Secondary endpoints included assessments of adaptive skills and tremor.[1]
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Outcome
Measure

Govorestat Placebo p-value Citation

Primary

Endpoint: Global

Statistical Test

Systematic

improvement

over time

0.1030 [1]

Pre-specified

Sensitivity

Analysis

(including

cognition)

Systematic

improvement

over time

0.0698 [1]

Post-hoc

Analysis

(excluding

speech &

language)

Statistically

significant benefit
0.0205 [3]

Secondary

Endpoints

Tremor

(Archimedes

Spiral Drawing

Test at 18

months)

Statistically

significant benefit
0.0428 [3]

Adaptive Skills

(BASC-3

Adaptive Skills

Index)

Statistically

significant benefit
0.0265 [3]

Plasma

Galactitol

Reduction

Statistically

significant

reduction

<0.001 [4]

Table 1: Summary of Key Outcomes from the ACTION-Galactosemia Kids Trial
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Govorestat for SORD Deficiency: The INSPIRE Trial
The INSPIRE trial is a Phase 3 study evaluating the efficacy and safety of Govorestat in
patients with SORD deficiency, a rare, progressive, hereditary neuropathy. Interim results have

shown promising outcomes.

Experimental Protocol
The INSPIRE trial (NCT05397665) is a randomized, double-blind, placebo-controlled study

enrolling approximately 56 patients aged 16-55 with a confirmed diagnosis of SORD deficiency.

[7] Patients are randomized to receive either Govorestat or placebo.[8]

Inclusion Criteria:

Clinical diagnosis of Charcot-Marie-Tooth Type 2 (CMT2) or distal Hereditary Motor

Neuropathy (dHMN) due to SORD Deficiency confirmed by medical record or written

communication by a healthcare professional.[7]

Elevated blood sorbitol level (>10,000 ng/mL).[9]

SORD gene analysis report indicating at least one pathogenic mutation.[9]

Age 16 to 55 years.

Exclusion Criteria:

10-meter walk/run test (10MWRT) classified as very severe disease (>15 seconds to

complete or unable to complete without assistance).[7]

Non-ambulatory disability.[9]

Impaired renal function (eGFR < 90 mL/min/1.73 m2).[9]

Primary and Secondary Outcomes
The primary endpoints at the 12-month interim analysis were:

Correlation of sorbitol levels with the Charcot-Marie-Tooth Functional Outcome Measure

(CMT-FOM) composite score. The CMT-FOM includes the 10-meter walk-run test, 4-stair
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climb, sit-to-stand test, 6-minute walk test, and dorsiflexion.

Reduction in blood sorbitol levels.

A key secondary endpoint was the CMT Health Index (CMT-HI), a patient-reported outcome

measure of disease severity and well-being.

Data Presentation
Outcome Measure Result p-value Citation

Primary Endpoints

(12-month interim

analysis)

Correlation of sorbitol

with CMT-FOM
Statistically significant 0.05

Reduction in blood

sorbitol vs. placebo
Statistically significant <0.001

Secondary Endpoint

(12-month interim

analysis)

CMT Health Index

(CMT-HI)

Statistically significant

improvement
0.01

Primary Endpoint (Full

12-month analysis)

10-meter walk-run test

(10MWRT)

Not statistically

significant
0.457

Table 2: Summary of Key Outcomes from the INSPIRE Trial (Interim and 12-Month Data)

Comparison with Alternatives
Classic Galactosemia
Standard of Care: The current standard of care for Classic Galactosemia is a lifelong, strict

dietary restriction of galactose, which is primarily found in dairy products.[2][10] While this diet
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is life-saving in the neonatal period, it does not prevent the long-term complications of the

disease, including cognitive and motor impairments, and primary ovarian insufficiency in

females.[10]

Other Investigational Therapies:

Gene Therapy: Aims to replace the defective GALT gene. Preclinical studies have shown

some promise.

Chaperone Therapy: Focuses on stabilizing misfolded GALT protein to restore some enzyme

activity.

SORD Deficiency
Standard of Care: There are currently no approved pharmacological treatments for SORD

deficiency. Management is focused on supportive care, including physical therapy, occupational

therapy, and orthopedic devices to manage symptoms such as muscle weakness and foot

deformities.
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Figure 2: Galactose Metabolism and Govorestat's Target.
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Figure 3: Generalized Clinical Trial Workflow.

Conclusion
Govorestat represents a targeted therapeutic approach for rare metabolic diseases driven by

the accumulation of toxic polyols. While the ACTION-Galactosemia Kids trial did not meet its

primary endpoint, leading to a setback in its development for Classic Galactosemia, the

ongoing INSPIRE trial has shown promising interim results for SORD deficiency. For

researchers and drug development professionals, the journey of Govorestat highlights the

complexities of clinical trials in rare diseases, the importance of robust endpoint selection, and

the potential of targeting key enzymatic pathways in metabolic disorders. Further data from the

INSPIRE trial will be crucial in determining the future of Govorestat as a potential first-in-class

treatment for SORD deficiency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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